molecular formula C7H12N2O2 B12710840 3,5-Diethylhydantoin CAS No. 28346-25-0

3,5-Diethylhydantoin

Cat. No.: B12710840
CAS No.: 28346-25-0
M. Wt: 156.18 g/mol
InChI Key: NBSJJUUNMKEGCH-UHFFFAOYSA-N
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Description

3,5-Diethylhydantoin is an organic compound belonging to the hydantoin family. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. This compound is characterized by the presence of ethyl groups at the 3 and 5 positions of the hydantoin ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diethylhydantoin can be synthesized through several methods. One common approach involves the reaction of α-amino methyl esters with 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another method includes the cyclization of ureido derivatives of amino esters, which can be prepared by reacting amino esters with isocyanates . These reactions typically occur under mild conditions and can be facilitated by mechanochemistry, which involves grinding the reactants together.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with lithium aluminum hydride can produce the corresponding alcohols.

Mechanism of Action

The mechanism of action of 3,5-Diethylhydantoin involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which can influence its reactivity and biological activity. This structural modification can enhance its antimicrobial properties and make it a valuable compound for various applications.

Properties

CAS No.

28346-25-0

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3,5-diethylimidazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-3-5-6(10)9(4-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11)

InChI Key

NBSJJUUNMKEGCH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1)CC

Origin of Product

United States

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